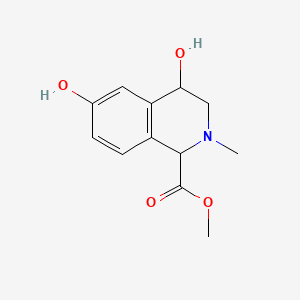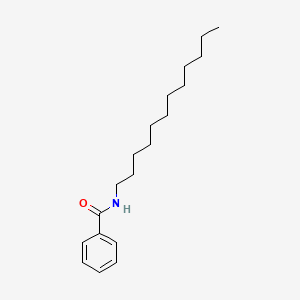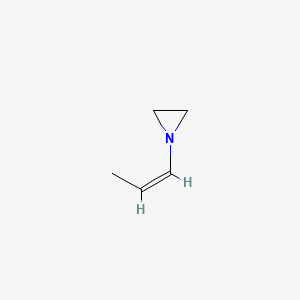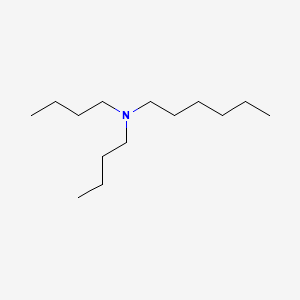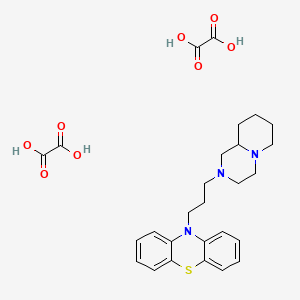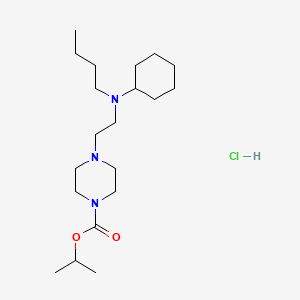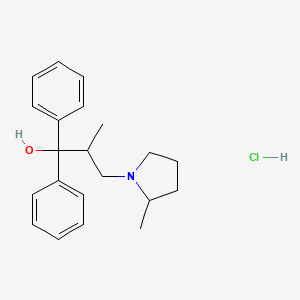
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to two phenyl groups, a methyl group, and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzophenone with methylmagnesium bromide to form 1,1-diphenyl-2-methylpropan-1-ol. This intermediate is then reacted with 5-methylpyrrolidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The phenyl and pyrrolidinyl groups may also interact with hydrophobic regions of proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: Similar structure but with a morpholino group instead of a pyrrolidinyl group.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit diverse biological activities.
Uniqueness
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is unique due to the presence of both phenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
35632-65-6 |
|---|---|
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
2-methyl-3-(2-methylpyrrolidin-1-yl)-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-17(16-22-15-9-10-18(22)2)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,17-18,23H,9-10,15-16H2,1-2H3;1H |
InChI-Schlüssel |
AOKIFYGYXTWJJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN1CC(C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
